molecular formula C8H10N2O3 B13036704 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid

Katalognummer: B13036704
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: OKXGYBGLJBCOIL-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a side chain containing an amino and a hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of pyridine-2-carboxylic acid using microbial processes. For example, Alcaligenes faecalis can induce regiospecific hydroxylation of pyridine-2-carboxylic acid to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid . This intermediate can then be further modified to introduce the amino and hydroxy groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microbial fermentation processes, where specific strains of bacteria are used to hydroxylate pyridine-2-carboxylic acid. The resulting intermediate is then subjected to further chemical modifications to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridine-2-carboxylic acid structure but lacks the amino and hydroxyethyl side chain.

    Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 3-position.

    Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is unique due to the presence of both an amino and a hydroxy group on the side chain, which can impart distinct chemical and biological properties compared to other pyridinecarboxylic acids. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

6-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c9-5(4-11)6-2-1-3-7(10-6)8(12)13/h1-3,5,11H,4,9H2,(H,12,13)/t5-/m0/s1

InChI-Schlüssel

OKXGYBGLJBCOIL-YFKPBYRVSA-N

Isomerische SMILES

C1=CC(=NC(=C1)C(=O)O)[C@H](CO)N

Kanonische SMILES

C1=CC(=NC(=C1)C(=O)O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.